molecular formula C5H5BrN2O2 B13116756 2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone CAS No. 87224-10-0

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone

Cat. No.: B13116756
CAS No.: 87224-10-0
M. Wt: 205.01 g/mol
InChI Key: NGXOQRGEUPIMRK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone typically involves the reaction of 3-methyl-1,2,4-oxadiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, sodium methoxide, and primary amines. Reaction conditions typically involve the use of organic solvents such as ethanol, methanol, or acetonitrile, and may require heating or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, reaction with primary amines can yield substituted amides, while reaction with thiols can produce thioethers.

Scientific Research Applications

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The oxadiazole ring can participate in hydrogen bonding and other interactions, which may contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • 1,2,4-Oxadiazole
  • 3,5-Dimethyl-1,2,4-oxadiazole
  • 2-(1,2,4-Oxadiazol-5-yl)aniline

Properties

CAS No.

87224-10-0

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

2-bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone

InChI

InChI=1S/C5H5BrN2O2/c1-3-7-5(10-8-3)4(9)2-6/h2H2,1H3

InChI Key

NGXOQRGEUPIMRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C(=O)CBr

Origin of Product

United States

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